molecular formula C9H12N4 B12340734 5-aMino-3-(cyclopropylMethyl)-1-Methyl-1H-pyrazole-4- CAS No. 1245807-91-3

5-aMino-3-(cyclopropylMethyl)-1-Methyl-1H-pyrazole-4-

Cat. No.: B12340734
CAS No.: 1245807-91-3
M. Wt: 176.22 g/mol
InChI Key: HBRMRNVZODFBMM-UHFFFAOYSA-N
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Description

5-Amino-3-(cyclopropylmethyl)-1-methyl-1H-pyrazole-4- is a compound belonging to the class of amino-pyrazoles. Amino-pyrazoles are known for their versatility and significance in organic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-(cyclopropylmethyl)-1-methyl-1H-pyrazole-4- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethyl hydrazine with 1-methyl-3-oxobutan-1-one, followed by cyclization to form the pyrazole ring. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol at reflux temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(cyclopropylmethyl)-1-methyl-1H-pyrazole-4- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-3-(cyclopropylmethyl)-1-methyl-1H-pyrazole-4- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-3-(cyclopropylmethyl)-1-methyl-1H-pyrazole-4- involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the cyclopropylmethyl group in 5-amino-3-(cyclopropylmethyl)-1-methyl-1H-pyrazole-4- imparts unique steric and electronic properties, making it distinct from other amino-pyrazoles. This structural feature can influence the compound’s reactivity and interactions with biological targets, potentially enhancing its efficacy in various applications .

Properties

CAS No.

1245807-91-3

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

5-amino-3-(cyclopropylmethyl)-1-methylpyrazole-4-carbonitrile

InChI

InChI=1S/C9H12N4/c1-13-9(11)7(5-10)8(12-13)4-6-2-3-6/h6H,2-4,11H2,1H3

InChI Key

HBRMRNVZODFBMM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)CC2CC2)C#N)N

Origin of Product

United States

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